molecular formula C11H14BrNO B7512971 N-(1-(4-bromophenyl)propan-2-yl)acetamide

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Cat. No. B7512971
M. Wt: 256.14 g/mol
InChI Key: IYEIENBACDGTPA-UHFFFAOYSA-N
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Description

N-(1-(4-bromophenyl)propan-2-yl)acetamide, also known as BrPA, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BrPA is a small molecule inhibitor that has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying the mechanisms of disease and developing new treatments.

Scientific Research Applications

  • Anti-HIV Drug Potential : Acetamide derivatives, including those with bromophenyl substitutions, have been studied for their potential as anti-HIV drugs. The local reactivity of these compounds was analyzed using density functional theory, revealing that bromophenyl and nitrophenyl substitutions could enhance their potency as anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).

  • Halogenation Reactions : Research on N-(2-acetylbenzofuran-3-yl)acetamide, a structurally related compound, has shown high yields of bromoacetyl derivatives when reacted with bromine. These findings contribute to the understanding of halogenation reactions in organic chemistry (Jordan & Markwell, 1978).

  • Antioxidant Activities : A specific derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), exhibited significant free radical scavenging activities. This was assessed through various in vitro assays and supported by theoretical calculations (Boudebbous et al., 2021).

  • Antimicrobial and Hemolytic Activities : 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were studied for their antimicrobial and hemolytic activities. Some compounds showed promising activity against microbial species with variable toxicity (Gul et al., 2017).

  • Anticonvulsant and Antidepressant Activities : Some 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities. Certain compounds significantly reduced immobility times in behavioral despair tests and showed protection against pentylenetetrazole-induced seizures in mice (Xie et al., 2013).

  • Potential Pesticides : New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including those with bromophenyl groups, were characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

  • Synthesis of Functionalised Acetamides : Functionalised N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides were synthesized through a two-step approach, involving rhodium-catalysed hydroformylation. This process is relevant for synthesizing biologically important compounds (Dekeukeleire et al., 2010).

properties

IUPAC Name

N-[1-(4-bromophenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEIENBACDGTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-bromophenyl)propan-2-yl)acetamide

Synthesis routes and methods

Procedure details

17.0 mL (179.7 mmol) acetic anhydride are added to a mixture of 24.2 g (113 mmol) 1-(4-bromophenyl)propane-2-amine and 20 mL AcOH and the reaction mixture is stirred at r.t. over night. The solvent is evaporated in vacuo, and the residue partitonated between TBME and a saturated aq. NaHCO3 solution. The layers are separated and the organic layer is washed with water, dried with Na2SO4, filtered and the solvent is removed in vacuo. The crude product is triturated with DIPE.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
1-(4-bromophenyl)propane-2-amine
Quantity
24.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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